molecular formula C7H15N B1373209 Hept-6-en-2-amine CAS No. 196208-23-8

Hept-6-en-2-amine

Cat. No.: B1373209
CAS No.: 196208-23-8
M. Wt: 113.2 g/mol
InChI Key: AGBVYRPRJCPFPY-UHFFFAOYSA-N
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Description

Hept-6-en-2-amine is an organic compound with the molecular formula C7H15N. It is a liquid at room temperature and has a molecular weight of 113.2 g/mol . The compound is characterized by the presence of an amine group attached to a heptene chain, specifically at the second carbon atom, with a double bond located at the sixth position.

Preparation Methods

Hept-6-en-2-amine can be synthesized through various methods. One common synthetic route involves the reduction of 6-hepten-2-one using ammonium acetate and sodium cyanoborohydride in methanol at room temperature . This reaction typically proceeds over 24 hours and yields the desired amine. Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Hept-6-en-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The double bond in the heptene chain can be reduced to form heptan-2-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Addition: The double bond can undergo addition reactions with various reagents, such as hydrogen halides or halogens, to form haloalkanes.

Common reagents used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hept-6-en-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of polymers, resins, and other materials where amine functionalities are required.

Mechanism of Action

The mechanism of action of hept-6-en-2-amine involves its interaction with various molecular targets, primarily through its amine group. This group can form hydrogen bonds, participate in nucleophilic attacks, and interact with enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Hept-6-en-2-amine can be compared to other similar compounds, such as:

    Heptan-2-amine: Lacks the double bond present in this compound, resulting in different reactivity and physical properties.

    Hex-5-en-2-amine: Has a shorter carbon chain and a double bond at a different position, affecting its chemical behavior.

    Oct-7-en-2-amine: Has a longer carbon chain, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which combines an amine group with a heptene chain, providing distinct chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

hept-6-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-4-5-6-7(2)8/h3,7H,1,4-6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBVYRPRJCPFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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